

Application Notes: Ritlecitinib Tosylate T-Cell Proliferation Assay

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Compound of Interest

Compound Name: Ritlecitinib tosylate

Cat. No.: B12366228

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Introduction

Ritlecitinib is an advanced kinase inhibitor that functions by irreversibly binding to and inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] This dual-inhibition mechanism uniquely positions Ritlecitinib to modulate critical signaling pathways involved in the proliferation and activation of immune cells, particularly T-lymphocytes. The JAK3 pathway is essential for signaling by common gamma-chain cytokines like IL-2, IL-4, IL-7, and IL-15, which are fundamental for T-cell development, survival, and proliferation.[4][5] Concurrently, the TEC kinase family, including IL-2-inducible T-cell kinase (ITK), plays a crucial role in T-cell receptor (TCR) signaling.[4][6] By targeting both pathways, Ritlecitinib effectively blocks both cytokine-driven and TCR-mediated T-cell activation and proliferation.[2][6]

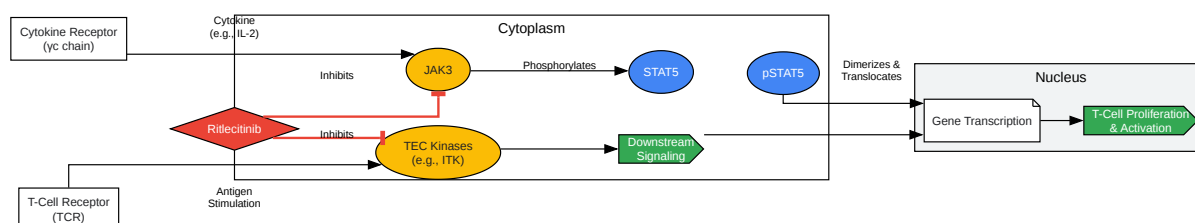
These application notes provide a detailed protocol for assessing the in-vitro efficacy of **Ritlecitinib tosylate** in inhibiting T-cell proliferation. The described assay is essential for researchers in immunology and drug development to quantify the compound's potency (e.g., IC50) and to further investigate its mechanism of action on primary T-cells.

Mechanism of Action: Dual Inhibition of T-Cell Signaling

Ritlecitinib's therapeutic effect is derived from its ability to simultaneously block two key T-cell signaling cascades.

- **JAK3 Inhibition:** Ritlecitinib selectively and irreversibly binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3.[6] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are downstream of common gamma-chain cytokine receptors.[4][7] The blockade of JAK3-STAT signaling curtails the expression of genes required for T-cell proliferation and survival.
- **TEC Kinase Family Inhibition:** The same covalent binding mechanism allows Ritlecitinib to inhibit members of the TEC kinase family.[6] These kinases are vital components of the T-cell receptor (TCR) signaling complex. Their inhibition disrupts the signal transduction cascade initiated by antigen presentation, thereby preventing T-cell activation, differentiation, and cytolytic function.[5][6][8]

The following diagram illustrates the points of inhibition by Ritlecitinib in T-cell signaling pathways.



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Caption: Ritlecitinib dually inhibits JAK3 and TEC kinase signaling pathways in T-cells.

Quantitative Data Summary

The potency of Ritlecitinib has been characterized through various in-vitro assays. The tables below summarize key inhibitory concentrations (IC50) against target kinases and cytokine-mediated signaling pathways.

Table 1: Ritlecitinib Kinase Inhibitory Potency

Target Kinase	IC50 (nM)	Selectivity Note
JAK3	33.1	Highly selective over other JAK isoforms.[4]
JAK1	>10,000	>300-fold selective for JAK3 over JAK1.[4]
JAK2	>10,000	>300-fold selective for JAK3 over JAK2.[4]
TYK2	>10,000	>300-fold selective for JAK3 over TYK2.[4]
ITK	395	Member of the TEC kinase family.[6]
TEC	403	Member of the TEC kinase family.[6]

| BTK | 404 | Member of the TEC kinase family.[6] |

Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by Ritlecitinib

Cytokine Stimulant	Downstream Target	IC50 (nM)
IL-2	pSTAT5	244[4][5]
IL-4	pSTAT5	340[4][5]
IL-7	pSTAT5	407[4][5]
IL-15	pSTAT5	266[4][5]

| IL-21 | pSTAT3 | 355[4][5] |

Protocol: T-Cell Proliferation Assay Using CFSE Staining

This protocol details a method to measure the inhibitory effect of **Ritlecitinib tosylate** on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, analyzed by flow cytometry.

Principle

CFSE is a cell-permeable dye that covalently binds to intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each proliferation cycle. This dilution can be quantified by flow cytometry to determine the extent of cell division within a population.

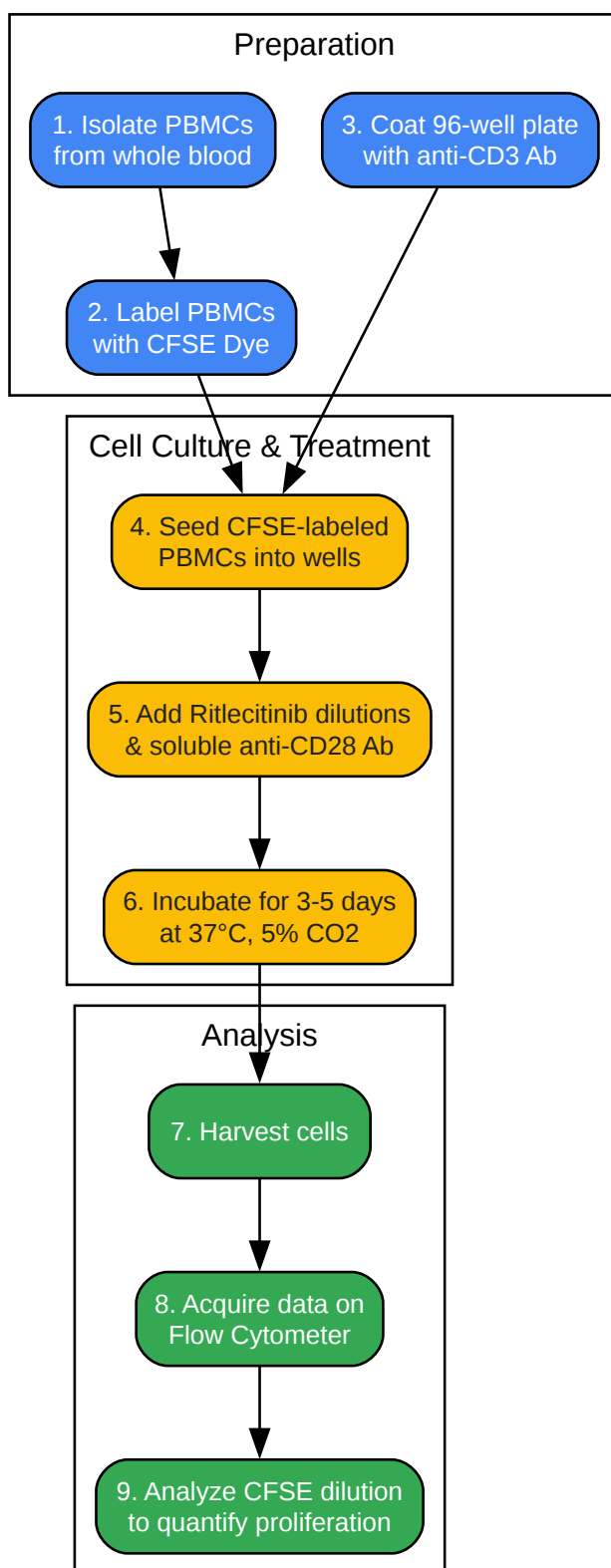
Materials and Reagents

- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL Penicillin-Streptomycin.
- **Ritlecitinib Tosylate**: Stock solution (e.g., 10 mM in DMSO), serially diluted to working concentrations in culture medium.
- T-Cell Stimulants: Anti-human CD3 antibody (plate-bound) and anti-human CD28 antibody (soluble).^[9]
- Staining and Buffers:
 - CFSE Dye (e.g., 5 mM stock in DMSO).
 - Phosphate-Buffered Saline (PBS).
 - FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
- Equipment:

- 96-well flat-bottom cell culture plates.
- Humidified CO₂ incubator (37°C, 5% CO₂).
- Flow cytometer with a 488 nm laser.

Experimental Workflow

The overall workflow for the CFSE-based T-cell proliferation assay is depicted below.



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